4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 2377991-28-9
VCID: VC12005493
InChI: InChI=1S/C13H16BNO4/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9-10(8)15-11(16)17-9/h5-7H,1-4H3,(H,15,16)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC(=O)N3
Molecular Formula: C13H16BNO4
Molecular Weight: 261.08 g/mol

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

CAS No.: 2377991-28-9

Cat. No.: VC12005493

Molecular Formula: C13H16BNO4

Molecular Weight: 261.08 g/mol

* For research use only. Not for human or veterinary use.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one - 2377991-28-9

Specification

CAS No. 2377991-28-9
Molecular Formula C13H16BNO4
Molecular Weight 261.08 g/mol
IUPAC Name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C13H16BNO4/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9-10(8)15-11(16)17-9/h5-7H,1-4H3,(H,15,16)
Standard InChI Key WYRADXFMHDRZBL-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC(=O)N3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC(=O)N3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzo[d]oxazol-2(3H)-one scaffold, a bicyclic system comprising a benzene ring fused to an oxazolone ring. The oxazolone moiety contains a lactam group (C=O at position 2), which introduces polarity and hydrogen-bonding capability. At position 4 of the benzene ring, the pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is attached, providing a stable boronic acid derivative suitable for cross-coupling reactions.

The molecular formula is inferred as C₁₅H₁₈BNO₄, with a molecular weight of 295.13 g/mol, based on analogous compounds . The boronic ester group enhances solubility in nonpolar organic solvents (e.g., toluene, THF) while retaining compatibility with Suzuki-Miyaura coupling conditions.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one likely follows a palladium-catalyzed borylation strategy, as demonstrated for related benzoxazole derivatives . A proposed pathway involves:

  • Starting Material: 4-Bromo-benzo[d]oxazol-2(3H)-one.

  • Borylation: Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in toluene under reflux .

Representative Reaction Conditions:

ComponentQuantity/Concentration
4-Bromo-benzo[d]oxazol-2(3H)-one10 mmol
Bis(pinacolato)diboron12 mmol
Pd(dppf)Cl₂0.1 mmol
Potassium acetate20 mmol
Toluene50 mL
Temperature110°C (reflux)
Reaction Time4–6 hours

This method typically achieves yields >90% for analogous compounds, with purification via filtration and solvent evaporation .

Physicochemical Properties

Thermal and Solubility Profiles

While experimental data for the exact compound are unavailable, extrapolations from similar boronic esters suggest:

  • Melting Point: 120–140°C (decomposition may occur above 150°C due to boronate instability).

  • Solubility:

    • High solubility in toluene, THF, and dichloromethane.

    • Limited solubility in water (<0.1 mg/mL at 25°C).

Stability Considerations

The pinacol boronic ester group is hydrolytically stable under anhydrous conditions but degrades in acidic or aqueous environments to form the corresponding boronic acid. Storage under inert atmosphere (N₂ or Ar) at −20°C is recommended for long-term stability .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a versatile coupling partner in Suzuki reactions, enabling the synthesis of biaryl and heterobiaryl systems. For example:

4-Bpin-Benzoxazolone+Ar-XPd catalyst4-Ar-Benzoxazolone+Byproducts\text{4-Bpin-Benzoxazolone} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{4-Ar-Benzoxazolone} + \text{Byproducts}

where Ar-X = aryl halide (X = Br, I). This reactivity is critical for constructing complex molecules in drug discovery .

Functionalization of Heterocycles

The electron-withdrawing oxazolone ring directs electrophilic substitution to the 5- and 7-positions, allowing sequential functionalization. Subsequent cross-coupling at the 4-boronate position enables the creation of multisubstituted architectures.

Comparison with Structural Analogs

The compound’s uniqueness is highlighted by comparing it to related boronic esters (Table 1):

Table 1: Structural and Functional Comparison of Boronic Ester Derivatives

Compound NameCAS NumberKey Differences
2-(4-Bpin-phenyl)benzo[d]oxazole439090-73-0Phenyl spacer between Bpin and core
N-(4-Bpin-phenyl)benzo[d]oxazol-2-amine330793-73-2Amino substituent on oxazole
4-Bpin-benzo[d]oxazol-2(3H)-oneOxazolone core with direct Bpin

The absence of a phenyl spacer in 4-Bpin-benzo[d]oxazol-2(3H)-one shortens conjugation pathways, potentially enhancing electronic communication in materials applications .

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